DL-threo-Ritalinic Acid-d10 (Major)

Description

BenchChem offers high-quality DL-threo-Ritalinic Acid-d10 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-threo-Ritalinic Acid-d10 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

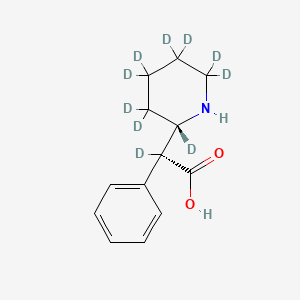

(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-JCUBGIMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858378 |

Source

|

| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-60-3 |

Source

|

| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to DL-threo-Ritalinic Acid-d10: Exact Mass, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the isotopically labeled internal standard, DL-threo-Ritalinic Acid-d10. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its application, ensuring a thorough understanding for researchers in analytical chemistry, pharmacology, and forensic toxicology.

Definitive Identification and Exact Mass

DL-threo-Ritalinic Acid-d10 is the deuterated analog of DL-threo-ritalinic acid, the primary and inactive metabolite of methylphenidate.[1][2] Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] The stable isotope-labeled form is essential for accurate quantification of the parent drug's metabolite in biological matrices.[4][5]

Molecular Formula: C₁₃H₇D₁₀NO₂[6][7][8]

CAS Number: 1330180-60-3[6][9]

Exact Monoisotopic Mass Calculation

For high-resolution mass spectrometry, the exact monoisotopic mass is a critical parameter. This is calculated using the masses of the most abundant isotopes of each element. The molecular formula for DL-threo-Ritalinic Acid-d10 is C₁₃H₇D₁₀NO₂.

The calculation is as follows:

-

Carbon (¹²C): 13 x 12.00000000000 u = 156.00000000000 u[10][11]

-

Hydrogen (¹H): 7 x 1.0078250322 u = 7.0547752254 u[12]

Calculated Exact Monoisotopic Mass: 229.1887 Da

This calculated value is fundamental for the accurate calibration and data interpretation in high-resolution mass spectrometry-based assays.

Physicochemical Properties

The physical and chemical characteristics of DL-threo-Ritalinic Acid-d10 are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 229.34 g/mol | [6][7][8] |

| Appearance | White to Off-White Solid | [9] |

| Solubility | Soluble in DMSO, Methanol (Slightly), Water (Slightly) | [9] |

| Storage Conditions | -20°C, Hygroscopic | [9] |

| Isotopic Purity | d10 = 68.01% (example lot) | [9] |

Metabolic Pathway and Significance in Analysis

DL-threo-Ritalinic acid is the major urinary metabolite of methylphenidate.[2] The metabolic conversion occurs through the hydrolysis of the methyl ester group of methylphenidate. Understanding this pathway is crucial for interpreting pharmacokinetic data and for monitoring patient compliance with methylphenidate treatment.[13]

Caption: Metabolic conversion of Methylphenidate to its primary metabolite, DL-threo-Ritalinic Acid.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of DL-threo-Ritalinic Acid-d10 is as an internal standard for the quantitative analysis of ritalinic acid in biological samples, such as plasma, urine, and oral fluid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][13] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.[4]

Experimental Workflow for Ritalinic Acid Quantification

The following diagram illustrates a typical workflow for the analysis of ritalinic acid in a biological matrix using DL-threo-Ritalinic Acid-d10 as an internal standard.

Sources

- 1. Oxygen-16 isotope | O | CID 175670889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 3. Skosmos: theia_ozcar_thesaurus: Oxygen-16 [in-situ.theia-land.fr]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 6. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Oxygen-16 - isotopic data and properties [chemlin.org]

- 10. Carbon-12 - isotopic data and properties [chemlin.org]

- 11. Carbon-12 - Wikipedia [en.wikipedia.org]

- 12. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 13. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of DL-threo-Ritalinic Acid-d10

This guide provides a comprehensive technical overview of DL-threo-Ritalinic Acid-d10, a crucial internal standard for the bioanalysis of methylphenidate and its primary metabolite, ritalinic acid. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and application of this stable isotope-labeled compound, emphasizing the scientific rationale behind its design and use.

Introduction: The Quintessential Internal Standard

In the realm of quantitative bioanalysis by mass spectrometry, the accuracy and precision of measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating analytical variability.[1][2] DL-threo-Ritalinic Acid-d10 serves as an exemplary SIL-IS for the quantification of DL-threo-ritalinic acid, the major and inactive metabolite of the widely prescribed central nervous system stimulant, methylphenidate.[3][4]

The incorporation of ten deuterium atoms provides a significant mass shift from the unlabeled analyte, ensuring no isotopic overlap and allowing for its distinct detection by a mass spectrometer.[5] This high level of deuteration also minimizes the potential for back-exchange of deuterium for hydrogen, ensuring the isotopic stability of the standard throughout sample preparation and analysis.[6] Its chemical structure is virtually identical to the analyte, meaning it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer source, thereby correcting for matrix effects, variations in sample recovery, and instrumental drift.[1][7]

Synthesis of DL-threo-Ritalinic Acid-d10

The most direct and efficient synthesis of DL-threo-Ritalinic Acid-d10 involves the hydrolysis of a readily available deuterated precursor, DL-threo-Methylphenidate-d10. This approach leverages the well-established ester hydrolysis reaction, which is both high-yielding and straightforward to perform.[8][9]

Synthetic Rationale

The choice of DL-threo-Methylphenidate-d10 as the starting material is strategic. The deuterium labels on the piperidine ring and the methoxy group of the ester are stable under the hydrolytic conditions. The hydrolysis reaction specifically cleaves the methyl ester to yield the corresponding carboxylic acid without affecting the core structure or the isotopic labels.

Caption: Synthetic pathway for DL-threo-Ritalinic Acid-d10.

Experimental Protocol: Hydrolysis of DL-threo-Methylphenidate-d10

Materials:

-

DL-threo-Methylphenidate-d10 hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-threo-Methylphenidate-d10 hydrochloride in a 1:1 mixture of methanol and deionized water.

-

Hydrolysis: Add a 1.5 molar excess of sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Neutralization and Extraction: Upon completion, carefully adjust the pH of the reaction mixture to approximately 6.5-7.0 with 1M HCl.[8] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DL-threo-Ritalinic Acid-d10.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Characterization of DL-threo-Ritalinic Acid-d10

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized DL-threo-Ritalinic Acid-d10. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of DL-threo-Ritalinic Acid-d10 is expected to show a significant reduction or complete absence of signals corresponding to the protons on the piperidine ring and the methine proton adjacent to the phenyl ring, as these have been replaced by deuterium. The signals for the aromatic protons of the phenyl ring should remain. The absence of a methyl singlet from the ester group of the starting material confirms the completion of hydrolysis.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit characteristic triplet splitting due to C-D coupling and will have a lower intensity compared to protonated carbons.

Table 1: Expected NMR Spectral Data for DL-threo-Ritalinic Acid-d10 (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.30 - 7.50 | m | Aromatic protons (Phenyl) |

| Absent | - | Piperidine and methine protons |

| Present | m | Aromatic carbons (Phenyl) |

| Present (triplets) | t | Deuterated piperidine and methine carbons |

| Present | s | Carboxylic acid carbon |

Note: Predicted chemical shifts are based on data for the non-deuterated analogue and general principles of NMR spectroscopy for deuterated compounds.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) provides structural information and confirms the identity of the compound.

-

Full Scan MS: The protonated molecule [M+H]⁺ of DL-threo-Ritalinic Acid-d10 is expected at m/z 230.1, which is 10 mass units higher than the non-deuterated ritalinic acid (m/z 220.1).

-

MS/MS Fragmentation: The fragmentation pattern in an MS/MS experiment is a key identifier. For ritalinic acid, a characteristic fragment is the piperidine ring at m/z 84. In the case of DL-threo-Ritalinic Acid-d10, this fragment is expected to shift to m/z 93 due to the nine deuterium atoms on the piperidine ring.

Caption: Expected MS/MS fragmentation of DL-threo-Ritalinic Acid-d10.

Isotopic Purity and Enrichment

The isotopic purity and enrichment of the synthesized standard are critical for its use in quantitative analysis.[6] This is typically determined by high-resolution mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the percentage of the d10 species relative to other isotopic species (d0 to d9) can be calculated. An isotopic enrichment of >98% is generally considered acceptable for use as an internal standard.

Application in Quantitative Bioanalysis

DL-threo-Ritalinic Acid-d10 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ritalinic acid in biological matrices such as plasma, urine, and oral fluid.[3][11]

UPLC-MS/MS Methodological Workflow

A typical workflow for the analysis of ritalinic acid using DL-threo-Ritalinic Acid-d10 as an internal standard is as follows:

Caption: Bioanalytical workflow for ritalinic acid quantification.

Representative Chromatographic Conditions

Table 2: Example UPLC-MS/MS Parameters for Ritalinic Acid Analysis

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 or PFP, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for separation of ritalinic acid from matrix components |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ritalinic Acid: e.g., 220.1 > 84.1Ritalinic Acid-d10: e.g., 230.1 > 93.1 |

Note: These are representative conditions and should be optimized for the specific instrumentation and application.[12][13][14]

Conclusion

DL-threo-Ritalinic Acid-d10 is an indispensable tool for the accurate and precise quantification of ritalinic acid in biological samples. Its synthesis via hydrolysis of a deuterated precursor is a robust and efficient method. Thorough characterization by NMR and mass spectrometry confirms its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard. The use of DL-threo-Ritalinic Acid-d10 in LC-MS/MS assays exemplifies the best practices in modern bioanalysis, enabling reliable data for pharmacokinetic, clinical, and forensic studies involving methylphenidate.

References

- Deventer, K., Pozo, O.J., Van Thuyne, W., Van Eenoo, P., & Delbeke F.T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß.

-

Hegstad, S., et al. (2018). Sample preparation and UPLC-MS/MS conditions. ResearchGate. [Link]

-

Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. [Link]

-

Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

- Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

-

Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-76. [Link]

-

Ramsey, J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-6. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Ritalinic acid (HMDB0042008). Human Metabolome Database. [Link]

-

Shin, H. S., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 193-198. [Link]

- Google Patents. (n.d.). US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.

-

Klünemann, M., et al. (2020). pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate. bioRxiv. [Link]

-

De Cazan, X. L., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]

-

Klünemann, M., et al. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 13(10), 319. [Link]

-

ResearchGate. (n.d.). Deesterification of dl-MPH to the primary metabolite ritalinic acid and the enantioselective transesterification pathway to yield l-ethylphenidate. ResearchGate. [Link]

-

Markowitz, J. S., et al. (2017). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. Journal of Child and Adolescent Psychopharmacology, 27(5), 439-447. [Link]

-

ResearchGate. (n.d.). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

Furlong, M. T., et al. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 24(8), 1109-1115. [Link]

-

Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

ResearchGate. (n.d.). (c) Piperidine, MW, 3–9 min, (d) Acetic acid, 2–5 h. ResearchGate. [Link]

-

ScienceMadness Discussion Board. (2005). Synthesis of piperdine. ScienceMadness Discussion Board. [Link]

- Google Patents. (n.d.). WO2010128517A1 - Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

- Google Patents. (n.d.). US6441178B2 - Resolution of ritalinic acid salt.

-

Gas Isotopes. (n.d.). NMR Solvent Data Chart. Gas Isotopes. [Link]

-

Utah Tech University. (n.d.). Analyzing NMR Spectra. Utah Tech University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. [scholars.duke.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 9. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.washington.edu [chem.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

A Technical Guide to the Isotopic Purity of DL-threo-Ritalinic Acid-d10

Abstract

This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the critical nature of isotopic purity for the deuterated internal standard, DL-threo-Ritalinic Acid-d10. As the major metabolite of the widely prescribed psychostimulant methylphenidate, accurate quantification of ritalinic acid is paramount in pharmacokinetic, clinical, and forensic studies.[1] This document details the significance of high isotopic purity in quantitative mass spectrometry, outlines the primary analytical methodologies for its assessment, provides a step-by-step protocol for determination via High-Resolution Mass Spectrometry (HRMS), and discusses data interpretation and regulatory considerations.

Introduction: The Role of Deuterated Standards in Bioanalysis

Methylphenidate (MPH) is extensively metabolized in the liver via carboxylesterase 1 (CES1) to its inactive form, ritalinic acid (RA).[1] Quantitative analysis of RA in biological matrices like plasma and urine is essential for understanding the pharmacokinetics of the parent drug. Stable Isotope Labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] DL-threo-Ritalinic Acid-d10 is the ideal internal standard for RA quantification; being chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects, but is differentiated by its higher mass.[2][3]

The accuracy of this entire analytical paradigm hinges on one critical quality attribute: the isotopic purity of the SIL internal standard. Low isotopic purity can introduce significant measurement errors, compromising the integrity of study data.

Foundational Concepts: Defining Isotopic Purity

It is a common misconception that a "d10" compound consists of 100% molecules with exactly ten deuterium atoms. The reality of chemical synthesis means a final product is a mixture of isotopologues —molecules that differ only in their isotopic composition.[4]

-

Isotopic Enrichment (%): Refers to the probability of finding a deuterium atom at any given labeled position. For example, 99.5% D enrichment means a 0.5% chance of finding a hydrogen atom at that site.[4]

-

Isotopic Purity / Species Abundance (%): This is the most critical parameter for an internal standard. It represents the percentage of molecules in the entire population that contain the desired number of deuterium atoms (e.g., the percentage of d10 species in the material).[4]

Low isotopic purity, specifically the presence of d0 to d9 species, can lead to "crosstalk," where the internal standard contributes to the signal of the analyte, leading to inaccurate quantification. For regulated bioanalysis, isotopic purity of ≥98% is a common requirement.[3]

Analytical Methodologies for Purity Assessment

While Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structural integrity and the specific positions of deuterium labels, High-Resolution Mass Spectrometry (HRMS) is the primary technique for quantifying the distribution of isotopologues.[4][5]

Why HRMS is Essential: Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide the necessary mass resolution to separate the isotopic peaks of the d0 through d10 species, which are very close in mass-to-charge ratio (m/z).[6][7] This high resolution minimizes the overlap between adjacent isotopic signals, allowing for accurate integration and quantification of each species.[7] Standard quadrupole instruments may lack the resolution to perform this characterization accurately.[6]

Experimental Protocol: Isotopic Purity Determination of DL-threo-Ritalinic Acid-d10 via LC-HRMS

This protocol provides a robust method for assessing the isotopic purity of a supplied lot of DL-threo-Ritalinic Acid-d10.

4.1. Objective

To quantitatively determine the percentage of d10 species and other isotopologues (d0-d9) in a reference standard of DL-threo-Ritalinic Acid-d10 using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

4.2. Materials & Instrumentation

-

Reference Standard: DL-threo-Ritalinic Acid-d10 (e.g., from LGC Standards or MedChemExpress).[8][9]

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Instrumentation: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

4.3. Workflow Diagram

Caption: Workflow for Isotopic Purity Assessment.

4.4. Step-by-Step Procedure

-

Standard Preparation:

-

Prepare a stock solution of DL-threo-Ritalinic Acid-d10 at a concentration of 1 mg/mL in methanol.

-

Perform a serial dilution to create a working solution of approximately 1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-HRMS Method Parameters:

-

Chromatography: The goal is to achieve a sharp, symmetric peak for the analyte. A full chiral separation is not necessary for this specific test but may be performed on a suitable column like an Astec Chirobiotic V2.[10]

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Isocratic or gradient elution with Methanol and Water (with 0.1% Formic Acid).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full Scan (or Profile Mode).

-

Mass Range: m/z 200-250 (to cover the unlabeled and labeled species).

-

Resolution: Set to >30,000 FWHM to ensure baseline separation of isotopic peaks.

-

Key Insight (Expertise): ESI in positive mode is chosen because the piperidine nitrogen in the ritalinic acid structure is readily protonated, leading to a strong [M+H]⁺ signal. High resolution is non-negotiable for this analysis.[6][7]

-

-

-

Data Acquisition:

-

Inject the working solution and acquire the full scan data. Ensure the peak intensity is sufficient for detecting minor isotopic species but not so high as to cause detector saturation.

-

Data Analysis and Interpretation

5.1. Data Extraction

-

From the total ion chromatogram (TIC), identify the peak corresponding to ritalinic acid.

-

Generate a mass spectrum by averaging the scans across this chromatographic peak.

-

Zoom in on the isotopic cluster around the expected m/z for the protonated molecule.

5.2. Quantitative Data & Calculation

The molecular formula for unlabeled ritalinic acid is C₁₃H₁₇NO₂.[1] The monoisotopic mass is 219.1259 g/mol . The fully deuterated (d10) version, C₁₃H₇D₁₀NO₂, has a monoisotopic mass of 229.1886 g/mol .[11]

Table 1: Expected [M+H]⁺ Ions for Ritalinic Acid Isotopologues

| Isotopologue | Formula | Exact Mass (m/z) of [M+H]⁺ |

| d0 (Unlabeled) | C₁₃H₁₈NO₂⁺ | 220.1332 |

| d1 | C₁₃H₁₇D₁NO₂⁺ | 221.1395 |

| ... | ... | ... |

| d9 | C₁₃H₉D₉NO₂⁺ | 229.1918 |

| d10 (Target) | C₁₃H₈D₁₀NO₂⁺ | 230.1981 |

Note: These masses are theoretical and may vary slightly based on instrument calibration.

5.3. Purity Calculation

The isotopic purity is calculated by summing the ion intensities of all relevant isotopologue peaks and determining the relative percentage of the target d10 species.[5][12]

Formula: Isotopic Purity (%) = [Intensity(d10) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d10))] * 100

Example Data Interpretation: Let's assume the following integrated peak areas are obtained from the mass spectrum:

-

Intensity (d8) = 5,000

-

Intensity (d9) = 45,000

-

Intensity (d10) = 4,950,000

Total Intensity = 5,000 + 45,000 + 4,950,000 = 5,000,000 Isotopic Purity of d10 = (4,950,000 / 5,000,000) * 100 = 99.0%

5.4. Acceptance Criteria & Trustworthiness

For use in regulated bioanalytical studies, the internal standard must meet stringent criteria. According to FDA guidance, the sponsor must ensure the suitability of the internal standard, which includes demonstrating a lack of interference with the analyte.[13][14] A high isotopic purity (typically >98% or >99%) is crucial to prevent the IS from contributing significantly to the analyte signal.[3] The Certificate of Analysis (CoA) for the reference standard should always be reviewed, but independent verification is a best practice for ensuring data integrity.

Caption: Isotopic Crosstalk from Impurities.

Conclusion: Upholding Scientific Integrity

The characterization of isotopic purity is a foundational requirement for any quantitative bioanalytical method employing stable isotope-labeled internal standards.[4] For DL-threo-Ritalinic Acid-d10, a purity of >99% is desirable to ensure the highest level of accuracy and precision in the quantification of its unlabeled analogue. By employing high-resolution mass spectrometry and adhering to a systematic protocol, laboratories can verify the quality of their standards, comply with regulatory expectations, and produce reliable, high-integrity data in their research and development endeavors.[13][15]

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health (NIH). Available at: [Link]

-

Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. PubMed. Available at: [Link]

-

Ritalinic acid. Wikipedia. Available at: [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]

-

Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Available at: [Link]

- Low-Temperature Synthesis of Methylphenidate Hydrochloride. Google Patents.

Sources

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. isotope.com [isotope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. DL-threo-Ritalinic Acid-d10 (Major) | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

An In-Depth Technical Guide to DL-threo-Ritalinic Acid-d10: Properties and Applications

Introduction: The Quintessential Internal Standard for Methylphenidate Metabolism

DL-threo-Ritalinic Acid-d10 is the deuterated analogue of DL-threo-Ritalinic Acid, the primary and pharmacologically inactive metabolite of the widely prescribed central nervous system stimulant, methylphenidate (Ritalin®).[1][2] The parent drug, methylphenidate, is extensively metabolized in the liver via de-esterification, a reaction catalyzed by carboxylesterase 1 (CES1), to yield ritalinic acid.[1] Consequently, in toxicological screenings and pharmacokinetic studies, ritalinic acid is the principal target analyte, as its concentration in biological matrices like urine can be significantly higher and detectable for longer periods than the parent compound.[3]

This guide provides a comprehensive overview of the chemical and physical properties of DL-threo-Ritalinic Acid-d10, establishing its critical role as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in mass spectrometry-based quantification.[1] By being chemically identical to the analyte, DL-threo-Ritalinic Acid-d10 co-elutes during chromatography and experiences similar extraction recovery and ionization effects, thereby correcting for variability in sample preparation and analysis.[1] Its distinct, heavier mass allows for clear differentiation by the mass spectrometer, ensuring accurate and precise quantification of the target analyte.

Section 1: Core Chemical and Physical Properties

The suitability of DL-threo-Ritalinic Acid-d10 as an internal standard is grounded in its well-defined physicochemical properties. These characteristics ensure its performance is predictable and consistent across various analytical platforms.

Identification and Structure

-

Chemical Name: (αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10

-

Synonyms: DL-threo-Ritalinic Acid-d10

-

Appearance: White to Off-White Solid[4]

The structure consists of a phenyl group and a piperidine ring attached to an acetic acid moiety, with ten hydrogen atoms strategically replaced by deuterium.

Physicochemical Data Summary

A summary of the key quantitative properties of DL-threo-Ritalinic Acid-d10 is presented in Table 1. This data is essential for the preparation of stock solutions, understanding storage requirements, and confirming product identity.

| Property | Value | Source(s) |

| Molecular Weight | 229.34 g/mol | [4][5][8][9] |

| Chemical Purity (HPLC) | 99.92% (at 200 nm) | [4] |

| Solubility | Slightly soluble in Acidic Methanol and Water | [4] |

| Long-Term Storage | -20°C, Hygroscopic | [4][8] |

| Shipping Condition | Ambient Temperature | [4] |

Expert Insight: The hygroscopic nature of this compound necessitates careful handling. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the integrity of the weighed standard. Storage in a desiccator after opening is recommended.

Isotopic Purity: The Cornerstone of a Reliable Standard

The isotopic purity of a deuterated standard is paramount for accurate quantification. It ensures a distinct mass signal with minimal interference from the unlabeled analyte. The mass distribution for a representative batch of DL-threo-Ritalinic Acid-d10 is detailed in Table 2, based on its Certificate of Analysis.[4]

| Isotopic Species | Normalized Intensity (%) |

| d10 | 68.01% |

| d9 | 27.25% |

| d8 | 4.61% |

| d7 | 0.11% |

| d0 - d6 | <0.01% |

Expert Insight: The high enrichment of the d10 and d9 species provides a strong, distinct signal for the internal standard. The negligible presence of the unlabeled (d0) species is critical, as it prevents artificial inflation of the analyte signal, a crucial requirement for a self-validating protocol. The presence of d8 and d9 isotopologues is common in highly deuterated compounds and does not typically interfere with quantification as long as the primary (d10) ion is used for measurement.

Section 2: Synthesis and Structural Confirmation

Synthesis Pathway Overview

While the precise, proprietary methods for the deuteration of DL-threo-Ritalinic Acid are not publicly disclosed, the synthesis of the parent compound is well-documented. A common pathway involves the hydrolysis of the methyl ester of methylphenidate.[1] A plausible synthetic route for the deuterated standard would involve the hydrolysis of a deuterated methylphenidate precursor.

The synthesis of the non-deuterated racemic mixture generally follows these steps:

-

Coupling of 2-chloropyridine with benzyl cyanide to form α-pyrid-2-yl-phenylacetonitrile.

-

Hydration of the nitrile to yield α-pyrid-2-ylphenylacetamide.

-

Catalytic hydrogenation of the pyridine ring to a piperidine ring, yielding α-piperid-2-ylphenylacetamide.

-

Hydrolysis of the amide and epimerization to produce the desired dl-threo-ritalinic acid.[8]

The deuteration would likely be achieved by using deuterated reagents during the synthesis of the methylphenidate precursor or through hydrogen-deuterium exchange reactions on the final molecule or its precursors.

Structural Confirmation

The identity and structural integrity of DL-threo-Ritalinic Acid-d10 are confirmed using standard analytical techniques. According to its Certificate of Analysis, the structure is verified by:[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the positions of the deuterium labels.

-

Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution.[4]

-

Elemental Analysis: Confirms the elemental composition of the compound.[4]

Section 3: Application in Quantitative Bioanalysis

The primary application of DL-threo-Ritalinic Acid-d10 is as an internal standard for the quantification of ritalinic acid in biological matrices, most commonly urine and blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale for a Deuterated Standard

Using a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods. The causality behind this choice is rooted in the ability of the SIL standard to mimic the analyte's behavior throughout the analytical process:

-

Extraction Efficiency: It compensates for analyte loss during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) because its chemical properties are virtually identical to the analyte.

-

Matrix Effects: In electrospray ionization (ESI), co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte. The SIL standard experiences the same effect, allowing the ratio of analyte to standard to remain constant, thus ensuring accuracy.

-

Chromatographic Co-elution: The standard ideally co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time. While significant deuterium substitution can sometimes cause a slight shift in retention time (an "isotopic effect"), this is generally minimal and manageable.[10][11]

The logical relationship ensuring analytical accuracy is visualized in the workflow below.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification in Urine

This section outlines a typical "dilute-and-shoot" LC-MS/MS protocol for the quantification of ritalinic acid in urine, a common application in clinical and forensic toxicology.[12][13]

1. Materials and Reagents:

-

DL-threo-Ritalinic Acid-d10 (Internal Standard Stock)

-

Ritalinic Acid (Analyte Calibration Stock)

-

Methanol, Acetonitrile (LC-MS Grade)

-

Formic Acid

-

Ammonium Formate

-

Deionized Water

-

Drug-free urine for calibration standards and quality controls.

2. Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking drug-free urine with ritalinic acid to cover the desired concentration range (e.g., 100 ng/mL to 10,000 ng/mL).[12]

-

Prepare a working internal standard solution of DL-threo-Ritalinic Acid-d10 (e.g., 1000 ng/mL in a suitable solvent).[12]

3. Sample Preparation Protocol:

-

To a 30 µL aliquot of urine sample (calibrator, control, or unknown), add 30 µL of the 1000 ng/mL internal standard solution.[12]

-

Add 120 µL of an enzyme solution (e.g., β-glucuronidase) if hydrolysis of conjugated metabolites is required, and incubate at 60°C for 60 minutes.[12]

-

If hydrolysis is not needed, dilute the sample with a suitable buffer or mobile phase.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for injection.

Expert Insight: The "dilute-and-shoot" method is chosen for its speed and simplicity, which is ideal for high-throughput screening. The dilution step is critical for minimizing matrix effects. Spiking the internal standard at the very beginning of the process ensures it accounts for variability in every subsequent step.

4. LC-MS/MS Instrumental Conditions:

-

LC System: UFLC or UHPLC system.

-

Column: A reverse-phase column such as a Phenyl-Hexyl column is effective.[12]

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[12]

-

Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in 75:25 methanol:acetonitrile.[12]

-

Flow Rate: 0.8 mL/min.[12]

-

Injection Volume: 15 µL.[12]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

5. Mass Spectrometry Transitions:

The MRM transitions are specific precursor-to-product ion fragmentations that provide high selectivity for the compounds of interest.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ritalinic Acid | 220.1 | 84.0 / 56.1 |

| DL-threo-Ritalinic Acid-d10 | 230.2 | 93.1 |

(Source: Agilent Application Note)

The diagram below illustrates the logic of MRM for selective detection.

Caption: Multiple Reaction Monitoring (MRM) workflow in a triple quadrupole MS.

Section 4: Stability and Handling Considerations

The integrity of an analytical standard is crucial for generating reliable data.

-

Storage: The compound is specified for long-term storage at -20°C and is noted to be hygroscopic.[4][8] It is essential to keep the container tightly sealed and protected from moisture.

-

Solution Stability: While specific stability data for DL-threo-Ritalinic Acid-d10 in solution is not widely published, general practice for deuterated standards involves preparing fresh working solutions regularly and storing stock solutions at -20°C or below. For its non-deuterated counterpart, studies have shown stability in blood for up to one week at 4°C and for 5 months at -20°C.[13]

-

Label Stability: The deuterium labels on DL-threo-Ritalinic Acid-d10 are placed on carbon atoms that are not readily exchangeable under typical analytical conditions. It is important to avoid placing deuterium labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups where exchange with protons from the solvent can occur.

Conclusion

DL-threo-Ritalinic Acid-d10 is an indispensable tool for researchers in clinical chemistry, forensic toxicology, and pharmaceutical drug development. Its well-characterized chemical properties, high isotopic and chemical purity, and direct relevance to the metabolism of methylphenidate make it the ideal internal standard for quantitative analysis. By incorporating this standard into LC-MS/MS workflows, scientists can achieve the high degree of accuracy, precision, and reliability required to ensure data integrity and meet stringent regulatory standards. This guide has detailed the fundamental properties and practical application of this compound, providing a framework for its effective use in the laboratory.

References

-

Enders, J. R., & McIntire, G. L. (2017). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology, 41(7), 604–608. Available at: [Link]

-

Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 16, 2026, from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 16, 2026, from [Link]

-

Childress, A. R., et al. (2019). Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review. Therapeutic Advances in Psychopharmacology, 9. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Request PDF. Available at: [Link]

-

Pharmaffiliates. (n.d.). DL-threo-Ritalinic Acid-d10. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

-

Wikipedia. (n.d.). Ritalinic acid. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Request PDF. Available at: [Link]

Sources

- 1. ricardinis.pt [ricardinis.pt]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ritalinic acid, D-threo- | C13H17NO2 | CID 10922012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DL-threo-Ritalinic Acid-d10 (Major) | LGC Standards [lgcstandards.com]

- 13. Quantitative determination of d- and l-threo enantiomers of methylphenidate in brain tissue by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Methylphenidate to Ritalinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH) is a first-line psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy and duration of action are critically dictated by its rapid and extensive metabolism. This guide provides a detailed examination of the primary metabolic pathway of MPH: the hydrolytic conversion to its pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA). We will explore the enzymatic machinery, pharmacokinetic profile, methodologies for in vitro assessment, and the clinical implications of variability in this crucial biotransformation pathway.

Introduction: The Central Role of Metabolism in Methylphenidate Pharmacokinetics

Methylphenidate is a central nervous system stimulant that functions primarily by blocking the reuptake of dopamine and norepinephrine, thereby increasing their extracellular concentrations in the brain.[1][2] While its therapeutic action is potent, the clinical utility of MPH is shaped by its pharmacokinetic profile, which is characterized by rapid elimination. This rapid clearance is not due to renal excretion of the parent drug but rather to an efficient and extensive metabolic conversion.

The principal metabolic event is the de-esterification of MPH to ritalinic acid.[3][4] This biotransformation accounts for the vast majority (approximately 60-86%) of an administered MPH dose and renders the molecule pharmacologically inactive.[3] Understanding this pathway is therefore paramount for drug development professionals aiming to modulate MPH's duration of action, for researchers investigating inter-individual variability in drug response, and for clinicians optimizing dosing strategies.

The Core Metabolic Transformation: A Singular, Efficient Pathway

The conversion of methylphenidate to ritalinic acid is a chemically straightforward but enzymatically specific process.

The Hydrolytic Reaction

The core reaction involves the hydrolysis of the methyl ester moiety of methylphenidate to a carboxylic acid, yielding ritalinic acid. This single enzymatic step is the primary route of MPH detoxification and clearance. While minor oxidative pathways exist, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate, these account for a very small fraction of the total dose.[1][5]

The Key Enzyme: Carboxylesterase 1 (CES1)

The enzymatic workhorse responsible for this rapid hydrolysis is human carboxylesterase 1 (CES1) , also known as CES1A1.[1][5][6]

-

Location and Abundance : CES1 is a highly abundant enzyme, predominantly expressed in the liver, which is the primary site of MPH metabolism.[1][7] Its high concentration in the liver contributes to the pronounced first-pass metabolism of orally administered MPH.[3]

-

Enzymatic Specificity : While other carboxylesterases exist (e.g., CES2), methylphenidate is metabolized almost exclusively by CES1.[1][6]

-

Stereoselectivity : Most MPH formulations are a racemic mixture of d-threo and l-threo enantiomers. The d-enantiomer is the pharmacologically active component.[2][6] CES1 exhibits significant stereoselectivity, preferentially hydrolyzing the l-enantiomer at a much faster rate than the d-enantiomer.[1][6][8] This results in higher and more sustained plasma concentrations of the active d-MPH compared to l-MPH.[1]

Visualization of the Metabolic Pathway

The direct, one-step conversion of Methylphenidate to Ritalinic Acid is catalyzed by the CES1 enzyme.

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Pharmacokinetic Profile

The efficiency of the CES1-mediated hydrolysis profoundly influences the pharmacokinetic parameters of methylphenidate. After oral administration, 78-97% of the dose is excreted in the urine as metabolites within 48-96 hours, with ritalinic acid being the major component.[3] Less than 2% of the dose is excreted as unchanged MPH.[1]

| Parameter | Methylphenidate (d-MPH) | Ritalinic Acid (d-RA) | Reference |

| Primary Role | Active Drug | Inactive Metabolite | [1][9] |

| Half-life (t½) | ~2-3.5 hours | ~3-4 hours | [2][3][8] |

| Time to Peak (Oral) | ~1-2 hours | ~4 hours | [2][9] |

| Bioavailability (Oral) | Low (~22% for d-MPH) | - | [3] |

| Plasma Concentration | Significantly lower | ~25-fold higher than d-MPH | [10][11][12] |

| Urinary Excretion | < 1% of dose | 60-86% of dose | [3] |

Experimental Protocol: In Vitro Assessment of MPH Metabolism

To study the metabolic stability of methylphenidate or to screen for potential inhibitors of its metabolism, an in vitro assay using human liver microsomes (HLMs) is the industry standard. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CES1.[13][14]

Objective

To determine the rate of methylphenidate depletion and ritalinic acid formation in the presence of human liver microsomes.

Materials

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

Methylphenidate (Substrate)

-

Ritalinic Acid (Metabolite Standard)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., MPH-d9, RA-d10)[15]

-

Acetonitrile (ACN) (for reaction termination)

-

Incubator/Shaking Water Bath (37°C)

-

LC-MS/MS System

Step-by-Step Methodology

-

Preparation of Reagents :

-

Thaw HLMs on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer.[13][16]

-

Prepare a stock solution of methylphenidate in a suitable solvent (e.g., DMSO) and dilute it in buffer to the desired starting concentration (e.g., 1-10 µM).[16]

-

Prepare the reaction termination solution: Acetonitrile containing the internal standard at a fixed concentration.

-

-

Incubation :

-

Pre-warm the HLM solution and the methylphenidate solution separately at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by mixing the HLM solution with the methylphenidate solution. This is Time 0.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[13]

-

Immediately add the aliquot to a tube or well containing the cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing :

-

Vortex the terminated samples thoroughly.

-

Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the analyte (MPH), metabolite (RA), and IS, to a new plate or vials for analysis.

-

-

Analytical Quantification :

-

Data Analysis :

-

Plot the natural logarithm of the remaining methylphenidate concentration versus time.

-

Calculate the metabolic half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear portion of the plot.

-

Experimental Workflow Visualization

Sources

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. mdpi.com [mdpi.com]

- 15. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mttlab.eu [mttlab.eu]

- 17. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Carboxylesterase 1 in the Biotransformation of Methylphenidate to Ritalinic Acid: A Technical Guide

Abstract

Methylphenidate (MPH), a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), undergoes extensive metabolism to its primary inactive metabolite, ritalinic acid (RA). This biotransformation is almost exclusively catalyzed by the human carboxylesterase 1 (CES1), an enzyme predominantly expressed in the liver. The efficiency of this hydrolytic process dictates the pharmacokinetic profile of MPH, influencing its therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the pivotal role of CES1 in ritalinic acid formation. We will delve into the enzymatic kinetics, the significant impact of CES1 genetic polymorphisms on MPH metabolism, and detail established experimental protocols for the in vitro and in vivo assessment of this critical metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing methylphenidate disposition.

Introduction: Methylphenidate and its Metabolic Fate

Methylphenidate is a psychostimulant that primarily functions by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system.[1] Most formulations of MPH are administered as a racemic mixture of d-threo- and l-threo-enantiomers.[2] The pharmacological activity is primarily attributed to the d-isomer.[2] Following oral administration, methylphenidate is subject to extensive first-pass metabolism, with the liver being the primary site of this biotransformation.[3] The major metabolic pathway is the hydrolysis of the ester moiety to form the pharmacologically inactive metabolite, ritalinic acid.[4][5] This process is so efficient that 60-80% of an administered dose can be recovered as ritalinic acid in the urine within 48 hours.[1] The enzyme responsible for this critical metabolic step is human carboxylesterase 1 (CES1).[1][6]

Carboxylesterase 1 (CES1): The Key Player

Human carboxylesterase 1 (CES1) is a serine hydrolase that plays a crucial role in the metabolism of a wide array of xenobiotics, including numerous therapeutic drugs.[7] It is highly expressed in the liver and is responsible for the hydrolysis of ester-, thioester-, and amide-containing compounds.[5][7] In the context of methylphenidate metabolism, CES1 is the principal enzyme catalyzing its conversion to ritalinic acid.[2][6] While another major carboxylesterase, CES2, exists, it exhibits no catalytic activity towards methylphenidate.[2][3]

Stereoselective Hydrolysis

A key feature of CES1-mediated methylphenidate metabolism is its stereoselectivity. CES1 demonstrates a significantly higher catalytic efficiency for the l-enantiomer of methylphenidate compared to the pharmacologically active d-enantiomer.[2][3][8] The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate is approximately 6-7 times greater than that for d-methylphenidate.[3][8] This preferential hydrolysis of the l-isomer leads to a higher plasma concentration of the active d-isomer.[1][6]

The Biochemical Pathway: From Methylphenidate to Ritalinic Acid

The conversion of methylphenidate to ritalinic acid is a straightforward hydrolysis reaction catalyzed by CES1. The enzyme cleaves the methyl ester group of methylphenidate, resulting in the formation of a carboxylic acid (ritalinic acid) and methanol.

Caption: Workflow for in vitro analysis of ritalinic acid formation.

In Vivo Pharmacokinetic Studies

In vivo studies in human subjects are essential to understand the clinical relevance of CES1 activity on methylphenidate disposition.

Protocol: Human Pharmacokinetic Study of Methylphenidate and Ritalinic Acid

This protocol provides a general framework for a clinical study to assess the pharmacokinetics of methylphenidate and ritalinic acid.

Study Design:

-

A single-dose, open-label study in healthy volunteers. [8][9]* Subjects receive a single oral dose of methylphenidate (e.g., 20 mg). [9] Procedure:

-

Subject Recruitment and Screening: Recruit healthy volunteers and perform a thorough medical screening.

-

Dosing: Administer a single oral dose of methylphenidate to fasted subjects.

-

Blood Sampling: Collect venous blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). [9]4. Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of methylphenidate and ritalinic acid in plasma samples using a validated LC-MS/MS method. [10][11]6. Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) for both methylphenidate and ritalinic acid.

Self-Validation and Controls:

-

Genotyping: Genotype all subjects for known functional variants of the CES1 gene to correlate pharmacokinetic parameters with genetic profiles.

-

Baseline Measurements: Obtain pre-dose blood samples to establish baseline levels.

-

Validated Bioanalytical Method: Ensure the LC-MS/MS method is fully validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines. [10][12]

Quantitative Data Summary

The following table summarizes key kinetic parameters for the CES1A1-mediated hydrolysis of methylphenidate enantiomers.

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) | kcat/Km (mM⁻¹ min⁻¹) | Reference |

| d-methylphenidate | - | - | 1.3 - 2.1 | [2][3] |

| l-methylphenidate | - | - | 7.7 | [2][3] |

Note: Specific Km and Vmax values can vary depending on the experimental conditions and enzyme source.

Conclusion

Carboxylesterase 1 is the definitive enzyme responsible for the metabolic inactivation of methylphenidate to ritalinic acid. The stereoselective nature of this hydrolysis, favoring the l-enantiomer, significantly influences the pharmacokinetic profile of the therapeutically active d-enantiomer. The extensive genetic polymorphism in the CES1 gene is a major contributor to the interindividual variability observed in methylphenidate response. A thorough understanding of the interplay between CES1 function, genetics, and methylphenidate metabolism is crucial for optimizing therapeutic strategies and advancing towards personalized medicine in the treatment of ADHD. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this critical metabolic pathway.

References

- PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (n.d.).

- Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (n.d.).

- Stage, C., et al. (2017). The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. British Journal of Clinical Pharmacology, 83(7), 1506-1514.

- Sun, Z., et al. (2004). Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-476.

- Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-76.

- Ritalinic acid - Wikipedia. (n.d.).

- Get to know a gene: CES1A1 - GeneSight. (2021, May 9).

- Yee, S. W., et al. (2022). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 111(4), 878-885.

- Carboxylesterase 1 (CES1) catalyzed hydrolysis and transesterification... | Download Scientific Diagram - ResearchGate. (n.d.).

- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-22.

- Jacob, P., 3rd, et al. (1981). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of Analytical Toxicology, 5(5), 261-4.

- Ritalinic acid – Knowledge and References - Taylor & Francis. (n.d.).

- Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237.

- Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9.

- Nemoda, Z., et al. (2009). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropharmacology, 57(7-8), 731-3.

- van der Schans, J., et al. (2023). High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. Journal of Clinical Psychopharmacology, 43(6), 585-589.

- Bishop, J. R., et al. (2023). Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate. Frontiers in Pharmacology, 14, 1098801.

- Thomsen, R., et al. (2014). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 424-30.

- DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319.

- Qian, Y., et al. (2021). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. Drug Metabolism and Disposition, 49(11), 1017-1026.

- van der Schans, J., et al. (2023). High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. Journal of Clinical Psychopharmacology, 43(6), 585-589.

- Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237.

- Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (n.d.).

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of ritalinic acid in different species

An In-Depth Technical Guide to the Pharmacokinetics of Ritalinic Acid Across Species

Authored by: Gemini, Senior Application Scientist

Abstract

Ritalinic acid (RA) is the principal and pharmacologically inactive metabolite of methylphenidate (MPH), the primary pharmaceutical agent used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). A comprehensive understanding of the pharmacokinetic profile of ritalinic acid is paramount for drug development professionals, researchers, and clinicians for interpreting preclinical data, predicting human dose-response relationships, and monitoring patient adherence. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of ritalinic acid across various species, highlighting key interspecies differences and the underlying biochemical mechanisms. We will delve into the causality behind experimental choices, present validated bioanalytical protocols, and offer a comparative analysis to ground our understanding in field-proven insights.

The Genesis of Ritalinic Acid: Metabolic Conversion of Methylphenidate

Methylphenidate, a piperidine derivative, undergoes extensive and rapid metabolism following administration. The primary metabolic pathway is the de-esterification of MPH to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[1] This biotransformation renders the compound pharmacologically inactive.[2][3]

The Key Enzyme: Carboxylesterase 1 (CES1)

The hydrolysis of methylphenidate is almost exclusively mediated by the enzyme Carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][4] CES1 exhibits significant stereoselectivity; it preferentially hydrolyzes the l-threo-enantiomer of methylphenidate (l-MPH) much more rapidly than the pharmacologically active d-threo-enantiomer (d-MPH).[4][5] This stereoselective metabolism is the reason why, after administration of a racemic mixture, the d-MPH isomer is the primary form found in plasma.[1] While other minor metabolic pathways for MPH exist, such as microsomal oxidation and aromatic hydroxylation, the conversion to ritalinic acid is by far the most dominant route, accounting for the vast majority of an administered dose.[1][4]

Caption: Metabolic pathway of Methylphenidate to Ritalinic Acid.

Pharmacokinetics of Ritalinic Acid in Humans

In humans, the pharmacokinetic profile of ritalinic acid is characterized by its rapid formation and efficient elimination.

-

Formation and Absorption: As a metabolite, ritalinic acid is not absorbed but rather formed following the absorption of its parent drug, methylphenidate. MPH undergoes pronounced presystemic metabolism (first-pass effect) in the liver, leading to substantial formation of ritalinic acid before the parent drug reaches systemic circulation.[2][6] This is evidenced by the low absolute oral bioavailability of d-methylphenidate (22±8%) and l-methylphenidate (5±3%) in children.[6]

-

Distribution: Following its formation, ritalinic acid is distributed throughout the body. Plasma protein binding for the parent drug, methylphenidate, is low (10-33%), and while specific data for ritalinic acid is limited, it is expected to exhibit similarly low binding.[2][6] A critical observation is that plasma concentrations of ritalinic acid are significantly higher than those of methylphenidate, often by a factor of 50 to 100.[7][8] This high metabolite-to-parent ratio underscores the extensive and rapid nature of the metabolic conversion.

-

Metabolism: Ritalinic acid is largely considered the terminal metabolite of the primary pathway.[3] Minor metabolites of MPH can be further metabolized to corresponding ritalinic acid derivatives, such as p-hydroxy-ritalinic acid, but these represent a very small fraction of the overall dose.[1]

-